molecular formula C7H13Cl2N3S B13514634 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride

Cat. No.: B13514634
M. Wt: 242.17 g/mol
InChI Key: YNPFSRGSUNAZQJ-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride is a chemical compound that features a pyrimidine ring attached to a propan-1-amine group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride typically involves the reaction of pyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyrimidine-2-thiol attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride is unique due to its specific combination of a pyrimidine ring, sulfanyl linkage, and amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

3-pyrimidin-2-ylsulfanylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c8-3-1-6-11-7-9-4-2-5-10-7;;/h2,4-5H,1,3,6,8H2;2*1H

InChI Key

YNPFSRGSUNAZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCCN.Cl.Cl

Origin of Product

United States

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